molecular formula C11H5Cl2F3N4 B045692 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile CAS No. 120068-79-3

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

Cat. No. B045692
M. Wt: 321.08 g/mol
InChI Key: QPZYPAMYHBOUTC-UHFFFAOYSA-N
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Patent
US06258973B1

Procedure details

A solution of 2-(2,6-dichloro-4-trifluoromethylphenylhydrazono)succinonitrile (1.0 g) and sodium bicarbonate (40 ml of a saturated aqueous solution) and dichloromethane (915 ml) was stirred at 20° C. for 3 hours at pH 9. Sodium carbonate solution was then added until the pH was 11 and the stirring continued overnight. A small amount of sodium hydroxide solution was added to give a pH of 12, followed three hours later by a small quantity of Aliquat 336 (trademark, tricaprylylmethylammonium chloride), and after 2 hours the reaction was complete. A dichloromethane extract was washed (water and brine), dried (sodium sulfate) and evaporated to give the title compound.
Name
2-(2,6-dichloro-4-trifluoromethylphenylhydrazono)succinonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
saturated aqueous solution
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
915 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1[NH:13][N:14]=[C:15]([CH2:18][C:19]#[N:20])[C:16]#[N:17].C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[Na+].[Na+].[OH-].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].ClCCl>[NH2:20][C:19]1[N:13]([C:3]2[C:2]([Cl:1])=[CH:7][C:6]([C:8]([F:10])([F:11])[F:9])=[CH:5][C:4]=2[Cl:12])[N:14]=[C:15]([C:16]#[N:17])[CH:18]=1 |f:1.2,3.4.5,6.7,8.9|

Inputs

Step One
Name
2-(2,6-dichloro-4-trifluoromethylphenylhydrazono)succinonitrile
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)NN=C(C#N)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
saturated aqueous solution
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
915 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the stirring continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give a pH of 12
EXTRACTION
Type
EXTRACTION
Details
A dichloromethane extract
WASH
Type
WASH
Details
was washed (water and brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.